Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate

Description

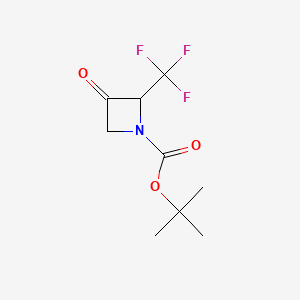

Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate is a β-lactam derivative featuring a four-membered azetidine ring with a ketone group at position 3 and a trifluoromethyl (-CF₃) substituent at position 2. The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a protective moiety, enhancing stability during synthetic workflows. This compound is pivotal in medicinal chemistry, particularly in the development of neuroprotective agents and enzyme inhibitors, owing to its conformational rigidity and the electron-withdrawing properties of the -CF₃ group .

Properties

Molecular Formula |

C9H12F3NO3 |

|---|---|

Molecular Weight |

239.19 g/mol |

IUPAC Name |

tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C9H12F3NO3/c1-8(2,3)16-7(15)13-4-5(14)6(13)9(10,11)12/h6H,4H2,1-3H3 |

InChI Key |

TVLOZHADRHNSSW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)C1C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with trifluoromethylating agents. One common method includes the oxidation of hydroxyl groups on an aza ring to form the ketone . The reaction conditions often require the use of oxidizing agents and may involve catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of the ketone group to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield ketones, while reduction reactions produce alcohols. Substitution reactions can result in various derivatives depending on the substituents introduced.

Scientific Research Applications

Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The azetidine ring may also play a role in binding to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- The position of the -CF₃ group distinguishes the target compound from analogs. Direct substitution on the azetidine ring (C2) enhances electronic effects on the β-lactam core, whereas analogs with -CF₃ on aryl or benzyl groups (e.g., ) exhibit modified steric and electronic profiles.

- Synthetic complexity : Introducing -CF₃ directly onto the azetidine ring (as in the target compound) likely requires specialized reagents (e.g., trifluoromethylation agents), whereas benzyl- or phenyl-substituted analogs (e.g., ) employ cross-coupling or alkylation strategies.

Physicochemical and Electronic Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The -CF₃ group significantly increases lipophilicity (logP) in the target compound compared to non-fluorinated analogs (e.g., ). However, benzyl-substituted analogs (e.g., ) may exhibit even higher logP due to aromatic hydrophobicity.

- Solubility: The target compound’s moderate solubility in DCM aligns with its use in organic-phase reactions, whereas non-fluorinated analogs (e.g., ) show better solubility in polar solvents like ethyl acetate.

Crystallographic and Conformational Analysis

Such analyses reveal that substituent positioning (e.g., -CF₃ at C2 vs. C3) influences ring puckering and hydrogen-bonding networks, critical for biological interactions.

Biological Activity

Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate, known by its CAS number 398489-26-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 171.19 g/mol |

| Molecular Formula | C9H12F3N2O3 |

| Synonyms | N-Boc-3-azetidinone |

| PubChem ID | 1519404 |

Anticancer Properties

Recent studies have indicated that compounds containing azetidine rings exhibit significant anticancer activities. For instance, a study highlighted the cytotoxic effects of related azetidine derivatives against various cancer cell lines, demonstrating their potential as anticancer agents . The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research has shown that similar azetidine derivatives possess activity against multidrug-resistant bacteria, including Staphylococcus aureus and Mycobacterium species . The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to 8 µg/mL, indicating moderate efficacy against these pathogens.

Case Studies

- Synthesis and Evaluation :

- Anticancer Screening :

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Preliminary studies on similar azetidine derivatives have suggested favorable absorption and distribution characteristics, with acceptable toxicity profiles observed in vivo at higher doses (800 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.